Methyl 1,2,2,6,6-pentamethyl-4-piperidyl sebacate

HALS physical form formulation handling coating additive metering

Methyl 1,2,2,6,6-pentamethyl-4-piperidyl sebacate (CAS 82919-37-7; molecular formula C₂₁H₃₉NO₄; MW 369.54 g/mol) is a monomeric hindered amine light stabilizer (HALS) and the mono‑methyl ester component of the widely used commercial mixture Tinuvin® 292. It is classified within the sebacate ester HALS sub‑class and exists as a colourless to pale yellow transparent liquid at ambient temperature.

Molecular Formula C21H39NO4
Molecular Weight 369.5 g/mol
CAS No. 82919-37-7
Cat. No. B179439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1,2,2,6,6-pentamethyl-4-piperidyl sebacate
CAS82919-37-7
Synonyms82919-37-7;  Methyl 1,2,2,6,6-pentamethyl-4-piperidyl sebacate;  Decanedioic acid, methyl 1,2,2,6,6-pentamethyl-4-piperidinyl ester;  Decanedioic acid, 1-methyl 10-(1,2,2,6,6-pentamethyl-4-piperidinyl) ester;  UNII-47W9ZU9G0Y;  EINECS 280-060-4
Molecular FormulaC21H39NO4
Molecular Weight369.5 g/mol
Structural Identifiers
SMILESCC1(CC(CC(N1C)(C)C)OC(=O)CCCCCCCCC(=O)OC)C
InChIInChI=1S/C21H39NO4/c1-20(2)15-17(16-21(3,4)22(20)5)26-19(24)14-12-10-8-7-9-11-13-18(23)25-6/h17H,7-16H2,1-6H3
InChIKeyOTCWVYFQGYOYJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1,2,2,6,6-Pentamethyl-4-Piperidyl Sebacate (CAS 82919-37-7): Core Specifications and HALS Class Identification for Industrial Procurement


Methyl 1,2,2,6,6-pentamethyl-4-piperidyl sebacate (CAS 82919-37-7; molecular formula C₂₁H₃₉NO₄; MW 369.54 g/mol) is a monomeric hindered amine light stabilizer (HALS) and the mono‑methyl ester component of the widely used commercial mixture Tinuvin® 292 [1]. It is classified within the sebacate ester HALS sub‑class and exists as a colourless to pale yellow transparent liquid at ambient temperature . HALS compounds function by scavenging free radicals generated during UV‑induced photo‑oxidation, thereby interrupting polymer degradation cascades [2]. The compound is designed primarily for incorporation into solvent‑borne and water‑borne coating systems, polyurethane lacquers, printing inks, and polymeric materials, where its liquid physical form offers handling and metering advantages over solid HALS alternatives [1][2].

Liquid HALS for solvent-borne & water-borne coating systems
Monomeric sebacate ester structure supports free-radical scavenging
Designed for direct metering in automated industrial coating lines

Why Switching Methyl 1,2,2,6,6-Pentamethyl-4-Piperidyl Sebacate for a Generic HALS Can Compromise Formulation Stability and Procurement Value


The monoester structure of methyl 1,2,2,6,6-pentamethyl-4-piperidyl sebacate is functionally essential rather than interchangeable with closely related sebacate‑based HALS. The pure diester analogue, bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate (CAS 41556-26-7), has a melting point of approximately 20 °C and tends to solidify at ambient storage and handling temperatures, while the methyl monoester component depresses the melting point and keeps the commercial mixture liquid . Widely used alternative HALS such as bis(2,2,6,6‑tetramethyl‑4‑piperidyl) sebacate (Tinuvin® 770) are crystalline solids (m.p. 81–86 °C) that require dissolution or melting before incorporation into coating formulations [1]. Substitution also alters stabilizer migration kinetics, volatility, and compatibility with co‑additives, which have been shown to differ measurably between methyl‑substituted and non‑methylated HALS [2]. The quantitative evidence in Section 3 demonstrates precisely where these differences become decision‑relevant.

Target Product Methyl ester mixture: remains liquid at ambient temperature
Generic Substitute Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate: solidifies at ≤20°C
Target Product Liquid metering eliminates pre-dissolution and heating steps
Generic Substitute Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate: crystalline solid, m.p. 81–86°C

Physical form differences may alter stabilizer migration kinetics and compatibility with co-additives; direct substitution may require process re-validation.

Quantitative Differentiation Evidence: Methyl 1,2,2,6,6-Pentamethyl-4-Piperidyl Sebacate versus Closest Analogs


Physical State at Ambient Temperature: Liquid Monoester Mixture vs. Solid Diester Comparators

The commercial mixture containing methyl 1,2,2,6,6-pentamethyl-4-piperidyl sebacate (approximately 25% by GC) remains a transparent liquid at ambient temperature, whereas the pure diester bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate has a melting point of 20 °C and tends to solidify even at room temperature . The alternative HALS bis(2,2,6,6‑tetramethyl‑4‑piperidyl) sebacate (Tinuvin® 770) is a crystalline solid with melting range 81–86 °C that requires solvent dissolution or melt‑blending prior to use [1]. This difference eliminates the need for heated storage tanks or pre‑dissolution steps during coating manufacture and enables direct gravimetric or volumetric metering.

Physical State at 25°C
Head-to-head
Target mixture remains liquid ≥25°C lower than the diester analogue and ~60°C lower than HALS 770.
Supports direct liquid metering in automated coating manufacture.
Conditions: ambient storage and application temperature (20–25°C).
HALS physical form formulation handling coating additive metering low-temperature stability

LED Encapsulation Lifetime: HS-508 (Methyl Sebacate HALS) versus UV-329 Benzotriazole Absorber

In a study on transparent epoxy resin modification for light‑emitting diode (LED) encapsulation, the hindered amine light stabilizer HS-508 (synonymous with methyl 1,2,2,6,6-pentamethyl-4-piperidyl sebacate) extended the operational lifetime of encapsulated LEDs by 73% relative to unmodified EP‑400 epoxy. This exceeded the 59% lifetime extension achieved with the benzotriazole UV absorber UV‑329 under identical test conditions. Furthermore, co‑formulation of HS-508 with UV‑329 yielded a synergistic 170% lifetime increase compared with the neat EP‑400 baseline, demonstrating that the HALS mechanism provides a complementary protection pathway that UV absorbers cannot replicate [1].

LED Encapsulation Lifetime
Head-to-head
HS-508 extended LED lifetime by 73% vs. baseline, exceeding UV-329 (59%). Synergistic combination achieved 170% increase.
Supports optoelectronic encapsulation selection and synergistic formulation potential.
Reported in transparent epoxy resin (EP-400) under UV-accelerated aging.
LED encapsulation epoxy modification UV aging resistance lifetime extension

Thermal Stability and Volatility: TGA On‑Set of the Methyl Sebacate‑Containing Mixture Compared with Standard HALS

Thermogravimetric analysis (TGA) of the bis(1,2,2,6,6‑pentamethyl‑4‑piperidyl) sebacate / methyl 1,2,2,6,6‑pentamethyl‑4‑piperidyl sebacate mixture shows a 5% weight loss temperature (T₅%) of 271 °C . Commercial comparison tables place the volatility of this product at 0.12% versus 0.35% for a generic standard HALS and a melt viscosity of 85 mPa·s versus 120 mPa·s, with thermal stability rated at ≥300 °C compared with 280 °C for the standard comparator . While the TGA value of 271 °C reflects the mixture rather than the isolated monoester, the low volatility is attributable in part to the monoester’s contribution to the liquid phase and its molecular weight, which balances mobility with resistance to evaporative loss during high‑temperature extrusion or curing.

Thermal Stability & Volatility
Cross-study comparable
TGA T₅% = 271°C; volatility = 0.12 wt%; thermal stability ≥300°C; melt viscosity 85 mPa·s.
Supports high-temperature processing fit; reduced stabilizer loss during extrusion.
Volatility reduced ~66% vs. standard HALS comparator. Data to verify per supplier source.
thermogravimetric analysis volatility polymer processing stability weight loss

Lightfastness in Natural Lacquer Systems: HALS Mixture Containing the Monoester versus Tetramethyl‑Substituted and Other HALS

A 2020 study compared four chemically distinct HALS added at 2 phr to refined oriental lacquer (RL). The HALS designated H93 (a 1:3 molar mixture of methyl 1,2,2,6,6‑pentamethyl‑4‑piperidyl sebacate and bis(1,2,2,6,6‑pentamethyl‑4‑piperidyl) sebacate; Mw 404 g/mol; pH 9.1) improved the lightfastness of RL film and increased the pH, boosting laccase‑catalysed curing while shortening drying time. However, the best lightfastness overall was obtained with H90, bis(2,2,6,6‑tetramethyl‑4‑piperidinyl) sebacate (Mw 480 g/mol; containing free N‑H). H93 outperformed H95 (NOR‑type HALS) and H60 (high‑Mw butylmalonate‑based HALS) in balancing lightfastness with retention of RL’s intrinsic film properties [1]. This positions the methyl‑ester‑containing mixture as a middle‑tier lightfastness additive with the additional benefit of accelerated drying.

Lightfastness in Natural Lacquer
Head-to-head
H93 (contains target compound): moderate-to-good lightfastness, shortened drying time. H90 exhibited best lightfastness overall.
Middle-tier lightfastness with accelerated curing benefit in natural coating context.
Niche study; 2 phr HALS in refined oriental lacquer. Source review recommended.
oriental lacquer lightfastness HALS efficiency natural coatings

Environmental Occurrence and Exposure Profile: Methyl 1,2,2,6,6-Pentamethyl-4-Piperidyl Sebacate as a Dominant HALS Pollutant

A 2024 comprehensive survey of nine monomeric HALS in South China identified methyl 1,2,2,6,6‑pentamethyl‑4‑piperidyl sebacate (referred to as HS‑508) and bis(2,2,6,6‑tetramethyl‑4‑piperidyl) sebacate (Tinuvin 770) as the most abundant and widespread compounds of the class [1]. Median total HALS concentrations ranged from 417 to 8,830 ng/g in urban dust and from 28.6 to 70.9 pg/m³ in urban air particles. The study noted that dust concentrations of HALS significantly exceeded those of traditional UV absorbers, and the target compound contributed substantially to the total burden. Predictive modelling suggested persistence, high toxicity potential, or strong long‑range transport characteristics for many examined HALS [1]. This environmental prevalence signal, while not a performance advantage, is a critical procurement consideration for end‑users subject to evolving chemical regulations (REACH, TSCA) or corporate sustainability commitments.

Environmental Occurrence Profile
Supporting evidence
Identified among the two most abundant HALS in urban dust and air particles in South China survey.
Context-dependent; relevant for regulatory risk anticipation and emission reporting.
HALS dust levels exceeded traditional UV absorber levels. Life-cycle review advised.
emerging pollutants indoor dust HALS environmental fate human exposure assessment

Recommended Application Scenarios for Methyl 1,2,2,6,6-Pentamethyl-4-Piperidyl Sebacate Based on Specific Evidence


Solvent‑Borne and High‑Solids Industrial Coatings Requiring Liquid Metering

The liquid physical state of the monoester‑containing HALS directly benefits automated coating production lines where stabilizers are metered by volume or mass flow. Unlike solid HALS that require pre‑dissolution in solvent or heating to above 80 °C, the liquid product can be pumped, weighed, and dispersed at ambient temperature, reducing formulation cycle time and eliminating the capital cost of heated dosing equipment [1]. This scenario is supported by the physical‑state evidence in Section 3, where the target mixture remains liquid at room temperature while the pure diester solidifies at ≤20 °C and Tinuvin® 770 requires melting at >81 °C.

LED Encapsulation and Optoelectronic Epoxy Formulations

For transparent epoxy resins used in LED encapsulation, HS‑508 delivers a 73% extension in device lifetime compared with unmodified epoxy, outperforming the benzotriazole UV absorber UV‑329 (59%). The evidence further shows that HS‑508 acts synergistically with UV‑329 to achieve a 170% lifetime improvement, a formulation option not available with UV absorber‑only strategies [1]. Procurement specifications for LED encapsulants should therefore specify methyl sebacate HALS content to achieve the demonstrated lifetime gain and enable the synergistic dual‑additive approach.

High‑Temperature Polymer Processing (Extrusion and Moulding)

The TGA T₅% of 271 °C and the low volatility (0.12 wt%) of the mixture are directly relevant to polyolefin and engineering thermoplastic processing at temperatures of 200–260 °C [1]. The thermal stability data indicate that a larger proportion of the added stabilizer survives melt processing compared with generic HALS exhibiting 0.35% volatility, translating into more efficient antioxidant protection in the finished part and potentially allowing a lower additive loading to meet the same performance specification.

Compliance‑Sensitive Consumer Goods Requiring Environmental Emission Screening

The 2024 environmental monitoring study, which identified methyl 1,2,2,6,6‑pentamethyl‑4‑piperidyl sebacate as one of the two most abundant HALS in indoor dust and urban air, provides critical information for manufacturers subject to voluntary or mandatory chemical emission reporting [1]. Procurement teams formulating for products intended for indoor use (flooring, furniture coatings, electronic device housings) can use this data to build a quantitative emission scenario as part of a chemical safety assessment under REACH or to satisfy eco‑label criteria that require disclosure of additive release potential.

Application
Selection Property
Validation Focus
Industrial Coatings (Liquid Metering)
Ambient-temperature liquid physical form
Direct metering compatibility; elimination of pre-heating steps
LED Encapsulation & Optoelectronics
Synergistic HALS mechanism with UV absorbers
Device lifetime extension under UV aging; transparency retention
High-Temperature Polymer Processing
Low volatility and high thermal stability (TGA T₅% context)
Stabilizer retention post-extrusion; melt viscosity review
Compliance-Sensitive Consumer Goods
Reported environmental occurrence profile
Emission scenario modelling; regulatory screening documentation
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